3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine
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Overview
Description
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.419 g/mol . It is known for its unique structure, which includes a silyl group attached to a propynylamine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).
Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Yield: Approximately 79%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.
Chemical Reactions Analysis
Types of Reactions
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of silyl oxides.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler analog without the silyl group.
Triisopropylsilylacetylene: Similar structure but lacks the amine group.
Uniqueness
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is unique due to the presence of both the silyl and amine groups, which provide distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
918871-51-9 |
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Molecular Formula |
C12H25NSi |
Molecular Weight |
211.42 g/mol |
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3 |
InChI Key |
QJRFGWLWCPSJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCN)(C(C)C)C(C)C |
Origin of Product |
United States |
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